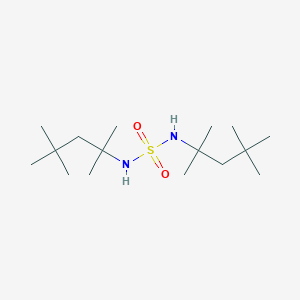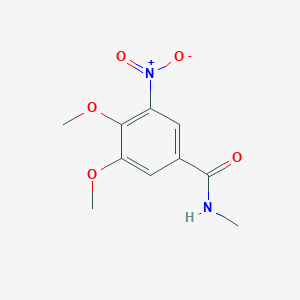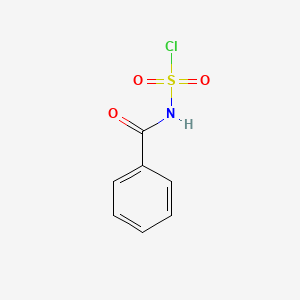
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one
描述
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one is an organic compound with a unique structure that includes an indole core substituted with a methoxypropyl group and three methyl groups
准备方法
The synthesis of 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one typically involves several steps. One common method starts with the preparation of the indole core, followed by the introduction of the methoxypropyl group and the methyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism by which 1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .
相似化合物的比较
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one can be compared with other indole derivatives, such as:
1-(3-Methoxypropyl)-4-piperidinamine: Known for its use in medicinal chemistry.
1-(3-Methoxypropyl)pyridinium chloride: Studied for its unique chemical properties.
1-alkyl-8-substituted-3-(3-methoxypropyl)xanthines: Investigated for their potential as receptor antagonists. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
1-(3-methoxypropyl)-3,3,6-trimethylindol-2-one |
InChI |
InChI=1S/C15H21NO2/c1-11-6-7-12-13(10-11)16(8-5-9-18-4)14(17)15(12,2)3/h6-7,10H,5,8-9H2,1-4H3 |
InChI 键 |
XUQNIMDTSPVNKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(C(=O)N2CCCOC)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(But-2-en-1-yl)sulfanyl]-2-methylfuran](/img/structure/B8635238.png)



![3-Methyl-2-[4-(trifluoromethyl)anilino]butanenitrile](/img/structure/B8635266.png)






![4-Chloro-2-[(pyridin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B8635310.png)
![2,6-Dimethyl-4-[(trimethylsilyl)methoxy]phenol](/img/structure/B8635314.png)
